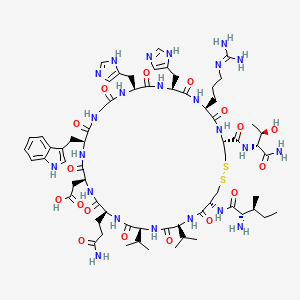

Compstatin (trifluoroacetate salt)

Description

BenchChem offers high-quality Compstatin (trifluoroacetate salt) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Compstatin (trifluoroacetate salt) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C66H99N23O17S2 |

|---|---|

Molecular Weight |

1550.8 g/mol |

IUPAC Name |

2-[(4R,7S,10S,13S,19S,22S,25S,28S,31S,34R)-4-[[(2R,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]carbamoyl]-34-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-25-(3-amino-3-oxopropyl)-7-[3-(diaminomethylideneamino)propyl]-10,13-bis(1H-imidazol-5-ylmethyl)-19-(1H-indol-3-ylmethyl)-6,9,12,15,18,21,24,27,30,33-decaoxo-28,31-di(propan-2-yl)-1,2-dithia-5,8,11,14,17,20,23,26,29,32-decazacyclopentatriacont-22-yl]acetic acid |

InChI |

InChI=1S/C66H99N23O17S2/c1-8-32(6)50(68)63(104)86-46-27-108-107-26-45(62(103)89-53(33(7)90)54(69)95)85-56(97)39(14-11-17-74-66(70)71)80-59(100)43(20-36-24-73-29-78-36)83-58(99)42(19-35-23-72-28-77-35)79-48(92)25-76-55(96)41(18-34-22-75-38-13-10-9-12-37(34)38)82-60(101)44(21-49(93)94)84-57(98)40(15-16-47(67)91)81-64(105)51(30(2)3)88-65(106)52(31(4)5)87-61(46)102/h9-10,12-13,22-24,28-33,39-46,50-53,75,90H,8,11,14-21,25-27,68H2,1-7H3,(H2,67,91)(H2,69,95)(H,72,77)(H,73,78)(H,76,96)(H,79,92)(H,80,100)(H,81,105)(H,82,101)(H,83,99)(H,84,98)(H,85,97)(H,86,104)(H,87,102)(H,88,106)(H,89,103)(H,93,94)(H4,70,71,74)/t32-,33+,39-,40-,41-,42-,43-,44-,45-,46-,50-,51-,52-,53+/m0/s1 |

InChI Key |

RDTRHBCZFDCUPW-VIQUDRKJSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@H]1CSSC[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)CNC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC1=O)C(C)C)C(C)C)CCC(=O)N)CC(=O)O)CC2=CNC3=CC=CC=C32)CC4=CN=CN4)CC5=CN=CN5)CCCN=C(N)N)C(=O)N[C@H]([C@@H](C)O)C(=O)N)N |

Canonical SMILES |

CCC(C)C(C(=O)NC1CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)CNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)C(C)C)C(C)C)CCC(=O)N)CC(=O)O)CC2=CNC3=CC=CC=C32)CC4=CN=CN4)CC5=CN=CN5)CCCN=C(N)N)C(=O)NC(C(C)O)C(=O)N)N |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Discovery of Compstatin from Phage-Display Libraries

Executive Summary

The complement system is a cornerstone of innate immunity, but its dysregulation is a key driver of numerous inflammatory and autoimmune diseases. The central role of complement component C3, the point of convergence for all activation pathways, makes it a prime therapeutic target. This guide provides a detailed technical account of the discovery of Compstatin, a first-in-class C3 inhibitor, which originated from the screening of phage-display peptide libraries. We will explore the foundational principles of the technology, the specific experimental workflows that led to the isolation of the parent molecule, the subsequent multidisciplinary optimization efforts that produced clinically viable analogs, and the functional assays used to validate its mechanism of action. This document is intended for researchers, scientists, and drug development professionals seeking a deep understanding of this landmark achievement in complement-targeted drug discovery.

Introduction: The Rationale for Targeting Complement C3

The complement system is a cascade of over 50 proteins that acts as a rapid and potent defense mechanism against pathogens.[1] It can be activated through three main pathways: the classical, lectin, and alternative pathways.[1] Critically, all three pathways converge on the cleavage of complement component C3 into its active fragments, C3a (an anaphylatoxin) and C3b (an opsonin).[2] C3b then participates in a powerful amplification loop, leading to the formation of C5 convertases, generation of the potent inflammatory mediator C5a, and assembly of the terminal membrane attack complex (MAC), which lyses target cells.[3]

While essential for immunity, uncontrolled complement activation contributes to tissue damage in a wide array of pathologies, including age-related macular degeneration (AMD), paroxysmal nocturnal hemoglobinuria (PNH), and ischemia-reperfusion injury.[1][4][5] Targeting the cascade at the central C3 hub offers a comprehensive therapeutic strategy, as it blocks the amplification loop and the generation of all downstream effectors (C3a, C3b, C5a, and MAC), regardless of the initial trigger.[2][6] This rationale drove the search for a specific and potent C3 inhibitor, a quest that found its answer in phage display technology.[5][7]

The Discovery Engine: Phage Display Technology

Phage display is a powerful laboratory technique used for the high-throughput screening of vast libraries of proteins, peptides, or antibodies.[8][9] The core principle is the genetic fusion of a library of peptides or proteins to a bacteriophage coat protein, resulting in the "display" of the foreign protein on the virion surface while the DNA encoding it is contained within.[9][10] This direct physical link between the displayed protein (phenotype) and its coding sequence (genotype) allows for the rapid selection and subsequent identification of molecules that bind to a specific target.[9]

The general workflow, known as biopanning, involves iterative cycles of affinity selection that progressively enrich the phage pool for high-affinity binders.[9][11]

Caption: General workflow of phage display biopanning.

Isolating Compstatin: A Methodological Deep Dive

The discovery of Compstatin in 1996 was a direct result of screening a phage-displayed random peptide library against the complement protein C3b.[3][4] This process required careful preparation of the target, a highly diverse library, and a meticulously executed biopanning protocol.

Experimental Protocol: Phage Display Biopanning for C3b Binders

This protocol is a synthesized representation of the standard steps used in the discovery of Compstatin.[5][8][11]

1. Target Immobilization:

-

Action: Coat the wells of a 96-well microtiter plate with purified human C3b protein at a concentration of 10-20 µg/mL in a carbonate-bicarbonate buffer (pH 9.6). Incubate overnight at 4°C.

-

Causality: This step immobilizes the "bait" protein to a solid surface, allowing for subsequent capture of binding phages and easy removal of non-binders through washing.

2. Blocking:

-

Action: Wash the wells with Phosphate-Buffered Saline containing 0.05% Tween 20 (PBST). Add a blocking buffer (e.g., 2% non-fat dry milk or Bovine Serum Albumin in PBS) and incubate for 1-2 hours at room temperature.

-

Causality: Blocking prevents non-specific binding of phages to the plastic surface of the well, reducing background noise and ensuring that selected phages are binding specifically to the C3b target.

3. Library Panning:

-

Action: Add the phage display library (in this case, a random 27-mer peptide library with a diversity of ~2 x 10⁸ unique clones) to the coated and blocked wells.[5] Incubate for 1-2 hours with gentle agitation to allow for binding.

-

Causality: This is the core selection step where phages displaying peptides with affinity for C3b will bind to the immobilized target.

4. Washing (Stringency Control):

-

Action: Discard the library solution and wash the wells vigorously with PBST. In the first round, perform 5-10 washes. In subsequent rounds (Rounds 2-4), increase the number of washes (15-20) and/or the duration of each wash.

-

Causality: This is a critical step for enriching high-affinity binders. Increasing the washing stringency in later rounds removes weakly interacting phages, ensuring that the surviving population has a higher affinity for the target.

5. Elution:

-

Action: Add an acidic elution buffer (e.g., 0.1 M glycine-HCl, pH 2.2) to the wells and incubate for 10 minutes to dissociate the bound phages from the C3b target. Immediately neutralize the eluted phage solution with a basic buffer (e.g., 1 M Tris-HCl, pH 9.1).

-

Causality: The low pH disrupts the non-covalent interactions between the displayed peptide and the target protein, releasing the specifically bound phages for collection and amplification. Neutralization is essential to maintain phage viability.

6. Amplification:

-

Action: Infect a mid-log phase culture of E. coli (e.g., TG1 strain) with the eluted and neutralized phages.[12] After an incubation period, add helper phage (e.g., M13KO7) to facilitate the packaging of new phage particles. Grow the culture overnight.

-

Causality: This step amplifies the small number of selected phages by several orders of magnitude, creating an enriched phage stock that serves as the input for the next round of biopanning.

7. Phage Precipitation and Titer Determination:

-

Action: Purify and concentrate the amplified phages from the bacterial culture supernatant using polyethylene glycol (PEG) precipitation. Determine the phage titer (number of infectious phage particles per unit volume) by plating serial dilutions.

-

Causality: This provides a purified, concentrated, and quantified phage pool for the subsequent round of selection.

8. Iteration:

-

Action: Repeat steps 3-7 for a total of 3-5 rounds, using the amplified phage output from the previous round as the input for the next.

-

Causality: Each iterative round exponentially enriches the phage population for the clones that bind most strongly to the target.

Caption: Specific workflow for the phage display discovery of Compstatin.

Hit Identification

After the final round of panning, individual phage clones were isolated and tested for their ability to bind C3b using a Phage ELISA.[13] Clones that showed strong binding were sequenced, which revealed a consensus peptide sequence. The functional core was identified as a 13-amino-acid cyclic peptide, which was named Compstatin: I[CVVQDWGHHRC]T.[3] The disulfide bridge between Cys2 and Cys12 was found to be essential for its activity.[3]

From Hit to Lead: Mechanism, Characterization, and Optimization

The initially discovered peptide was a promising starting point but required significant optimization to become a viable drug candidate.[14]

Mechanism of Action

Compstatin functions as a protein-protein interaction inhibitor.[4] It binds to a shallow groove on native C3 (and C3b) between the macroglobulin (MG) domains 4 and 5 of the β-chain.[3][15][16] This binding sterically hinders the access of C3 to the C3 convertase enzymes (C4b2a and C3bBb), preventing its cleavage and thereby halting the entire downstream complement cascade and amplification loop.[3][6]

Caption: Mechanism of action of Compstatin.

Optimization and Analog Development

Extensive structure-activity relationship (SAR) studies, combining peptide chemistry, biophysical analysis (like Surface Plasmon Resonance), and computational modeling, led to the development of analogs with vastly improved potency and pharmacokinetic properties.[14][17][18] Key modifications included N-methylation of the peptide backbone and substitutions with non-proteinogenic amino acids.[3][19] This rational design effort yielded second and third-generation analogs with subnanomolar affinity, representing a greater than 1000-fold improvement over the parent molecule.[2][19]

| Analog | Sequence/Key Modification | IC₅₀ (Alternative Pathway) | Binding Affinity (K_D to C3b) | Key Improvement |

| Compstatin (Parental) | I[CVVQDWGHHRC]T-NH₂ | 12 µM[20] | ~2.2 µM[21] | Initial discovery |

| Ac-Compstatin | N-terminal Acetylation | 4 µM[22] | ~60-130 nM (to C3)[5] | Increased stability against degradation[21] |

| Cp05 / POT-4 | 4(1MeW)7W modification | ~130 nM | Not specified, improved potency | Second-generation analog for AMD trials[1][4] |

| Cp20 | N-methylated Gly (Sar) at pos. 8 | ~27 nM[3] | ~6.1 nM | ~260-fold increased potency[3] |

| Cp40 (AMY-101) | N-terminal extension (D-Tyr) | ~4 nM[3] | 0.5 nM[19] | Subnanomolar affinity, enhanced PK properties[3][19] |

Data compiled from multiple sources, and experimental conditions may vary between studies.

The culmination of this development journey is pegcetacoplan (Empaveli®), a PEGylated version of a second-generation Compstatin analog, which received FDA approval in 2021 for the treatment of PNH, validating C3-inhibition as a therapeutic strategy.[3][4]

Functional Validation: In Vitro Complement Inhibition Assays

To quantify the inhibitory activity of Compstatin and its analogs, functional assays are essential. The most common are hemolytic assays, which measure the ability of a compound to prevent the lysis of antibody-sensitized red blood cells by the complement system.[23][24]

Experimental Protocol: Classical Pathway (CH50) Hemolytic Assay

This protocol measures the total functional activity of the classical complement pathway.[23][25]

1. Preparation of Reagents:

-

Sensitized Sheep Erythrocytes (EA): Commercially available or prepared by incubating sheep red blood cells with a sub-agglutinating concentration of anti-sheep red blood cell antibody (hemolysin).

-

Veronal Buffered Saline (GVB++): A standard buffer for complement assays containing gelatin, Ca²⁺, and Mg²⁺ ions, which are essential for complement activation.

-

Test Serum: Normal human serum (NHS) is used as the source of complement.

-

Test Compound: Serial dilutions of Compstatin or its analogs are prepared in GVB++.

2. Assay Procedure:

-

Action: In a 96-well plate, mix a standardized volume of NHS with equal volumes of the serially diluted Compstatin analog or buffer control. Incubate for 15-30 minutes at 37°C.

-

Causality: This pre-incubation step allows the inhibitor to bind to C3 in the serum before the activation target is introduced.

-

Action: Add a standardized concentration of sensitized sheep erythrocytes (EA) to each well.

-

Causality: The antibody-coated erythrocytes are potent activators of the classical complement pathway.

-

Action: Incubate the plate for 30-60 minutes at 37°C to allow for complement-mediated lysis.

-

Causality: In wells without sufficient inhibition, the complement cascade will proceed to form the MAC, leading to erythrocyte lysis and the release of hemoglobin.

-

Action: Centrifuge the plate to pellet any intact cells.

-

Causality: This step separates the lysed cells (supernatant containing hemoglobin) from the unlysed cells.

3. Data Analysis:

-

Action: Transfer the supernatant to a new plate and measure the absorbance of the released hemoglobin at 412 nm or 541 nm using a spectrophotometer.

-

Causality: The absorbance is directly proportional to the amount of cell lysis.

-

Action: Calculate the percentage of hemolysis inhibition for each concentration of the Compstatin analog relative to controls (0% lysis = buffer only; 100% lysis = NHS without inhibitor).

-

Action: Plot the percent inhibition against the log of the inhibitor concentration and determine the IC₅₀ value—the concentration of the inhibitor required to achieve 50% inhibition of hemolysis.

-

Causality: The IC₅₀ is the standard measure of the inhibitor's potency in a functional context.

Conclusion

The discovery of Compstatin is a paradigm of modern drug development, showcasing the power of high-throughput screening technologies like phage display to identify novel therapeutic leads against challenging targets. The journey from a 27-mer peptide in a vast library to a highly optimized, clinically approved drug family was driven by a deep understanding of the complement system's pathology and a rational, multidisciplinary approach to peptide engineering. This technical guide illustrates the causality behind the experimental choices, from the initial biopanning strategy to the functional validation assays, providing a blueprint for the discovery of targeted peptide therapeutics. The success of Compstatin has not only provided a powerful new tool for treating complement-mediated diseases but has also paved the way for future innovations in targeting the central hub of this critical immune pathway.

References

-

Creative Biolabs. (n.d.). Phage Display Protocol: A Comprehensive Guide for High-Performance Screening. Retrieved from [Link]

-

Mastellos, D. C., Ricklin, D., & Lambris, J. D. (2021). Compstatins: The dawn of clinical C3-targeted complement inhibition. Trends in Pharmacological Sciences, 42(11), 936-950. Available from: [Link]

-

Lambris, J. D. (2021). A brief history of the compstatin family of complement C3 inhibitors. FEBS Letters, 595(12), 1643-1650. Available from: [Link]

-

Ricklin, D., & Lambris, J. D. (2008). Compstatin: A Complement Inhibitor on its Way to Clinical Application. Advances in Experimental Medicine and Biology, 632, 273-292. Available from: [Link]

-

Sino Biological. (n.d.). Phage Display: Definition, Protocol, Library, and Applications. Retrieved from [Link]

-

Mastellos, D. C., et al. (2021). Compstatins: the dawn of clinical C3-targeted complement inhibition. Trends in Pharmacological Sciences. Available from: [Link]

-

Knerr, L., et al. (2011). Synthesis and Activity of Thioether-Containing Analogues of the Complement Inhibitor Compstatin. ACS Chemical Biology, 6(7), 753-760. Available from: [Link]

-

Kumar, R., et al. (2022). Protocol for High Throughput Screening of Antibody Phage Libraries. Bio-protocol, 12(12), e4444. Available from: [Link]

-

Baas, I., et al. (2018). Complement C3 inhibition by compstatin Cp40 prevents intra- and extravascular hemolysis of red blood cells. Haematologica, 103(6), 947-950. Available from: [Link]

-

Exsera BioLabs. (n.d.). Tailored Complement Function Testing. Retrieved from [Link]

-

Sahu, A., et al. (2000). Binding Kinetics, Structure-Activity Relationship, and Biotransformation of the Complement Inhibitor Compstatin. The Journal of Immunology, 165(5), 2491-2499. Available from: [Link]

-

Janssen, B. J., et al. (2007). Structure of compstatin in complex with complement component C3c reveals a new mechanism of complement inhibition. Journal of Biological Chemistry, 282(40), 29241-29247. Available from: [Link]

-

Morikis, D., et al. (1998). Solution structure of Compstatin, a potent complement inhibitor. Protein Science, 7(3), 619-627. Available from: [Link]

-

Mastellos, D. C., et al. (2015). Compstatin: a C3-targeted complement inhibitor reaching its prime for bedside intervention. European Journal of Clinical Investigation, 45(S4), 423-440. Available from: [Link]

-

Ricklin, D., & Lambris, J. D. (2008). Compstatin: a complement inhibitor on its way to clinical application. Annals of the New York Academy of Sciences, 1129, 273-292. Available from: [Link]

-

Creative Biolabs. (n.d.). Complement Component Inhibitors Development. Retrieved from [Link]

-

RCSB PDB. (2007). 2QKI: Human C3c in complex with the inhibitor compstatin. Retrieved from [Link]

-

Qu, H., et al. (2013). New analogs of the clinical complement inhibitor compstatin with subnanomolar affinity and enhanced pharmacokinetic properties. Immunobiology, 218(3), 494-501. Available from: [Link]

-

Chen, Y. T., et al. (2024). A Detailed Protocol for Constructing a Human Single-Chain Variable Fragment (scFv) Library and Downstream Screening via Phage Display. International Journal of Molecular Sciences, 25(3), 1774. Available from: [Link]

-

Mastellos, D. C., et al. (2015). Compstatin: a C3-targeted complement inhibitor reaching its prime for bedside intervention. European Journal of Clinical Investigation, 45(Suppl 4), 33-51. Available from: [Link]

-

Boster Biological Technology. (2026). Antibody Phage Display Libraries and Screening. Retrieved from [Link]

-

Morikis, D., et al. (2004). Improvement of the anti-C3 activity of compstatin using rational and combinatorial approaches. Biochemical Society Transactions, 32(Pt 1), 28-32. Available from: [Link]

-

Qu, H. (2018). Evolution of compstatin family as therapeutic complement inhibitors. Expert Opinion on Drug Discovery, 13(3), 235-244. Available from: [Link]

-

Willrich, M. A. V., et al. (2025). Challenges for complement functional assays in the clinical laboratory: From test validation to clinical interpretation. Journal of Immunological Methods, 539, 113824. Available from: [Link]

-

Goris, M., et al. (2023). New analogs of the compstatin family of clinical complement inhibitors with low picomolar target affinity. ChemRxiv. Available from: [Link]

-

Schubart, A., et al. (2022). Insight into mode-of-action and structural determinants of the compstatin family of clinical complement inhibitors. ResearchGate. Available from: [Link]

-

Pickens, C. J., et al. (2019). Ex vivo assays to detect complement activation in complementopathies. Journal of Immunological Methods, 473, 112634. Available from: [Link]

-

Arap, W., Pasqualini, R., & Ruoslahti, E. (2002). Peptide Phage Display as a Tool for Drug Discovery: Targeting Membrane Receptors. Current Pharmaceutical Design, 8(20), 1759-1773. Available from: [Link]

-

Synbio Technologies. (n.d.). Phage Display Peptide Library Explained. Retrieved from [Link]

-

Vinogradov, A. A., et al. (2025). Identification of Covalent Cyclic Peptide Inhibitors Targeting Protein–Protein Interactions Using Phage Display. Journal of the American Chemical Society. Available from: [Link]

-

Creative Biolabs. (n.d.). Complement Inhibitor Validation. Retrieved from [Link]

Sources

- 1. lambris.com [lambris.com]

- 2. Synthesis and Activity of Thioether-Containing Analogues of the Complement Inhibitor Compstatin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Compstatins: The dawn of clinical C3-targeted complement inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. lambris.com [lambris.com]

- 5. Compstatin: A Complement Inhibitor on its Way to Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Compstatin: a C3-targeted complement inhibitor reaching its prime for bedside intervention - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Compstatin: a complement inhibitor on its way to clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. sinobiological.com [sinobiological.com]

- 9. Phage Display Technology: Principles, Libraries, and Applications in Drug Discovery [vipergen.com]

- 10. Phage Display Peptide Library Explained - Creative Peptides [creative-peptides.com]

- 11. bosterbio.com [bosterbio.com]

- 12. bio-protocol.org [bio-protocol.org]

- 13. creative-biolabs.com [creative-biolabs.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Structure of compstatin in complex with complement component C3c reveals a new mechanism of complement inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. rcsb.org [rcsb.org]

- 17. ovid.com [ovid.com]

- 18. tandfonline.com [tandfonline.com]

- 19. New analogs of the clinical complement inhibitor compstatin with subnanomolar affinity and enhanced pharmacokinetic properties - PMC [pmc.ncbi.nlm.nih.gov]

- 20. medchemexpress.com [medchemexpress.com]

- 21. lambris.com [lambris.com]

- 22. lambris.com [lambris.com]

- 23. Tailored Complement Function Testing - exserabiolabs CAP CLIA [exserabiolabs.org]

- 24. Complement Inhibitor Validation - Creative Biolabs [creative-biolabs.com]

- 25. Complement | Binding Site [thermofisher.com]

A Senior Application Scientist's Guide to the Solid-Phase Synthesis of Compstatin (Trifluoroacetate Salt)

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Compstatin, a 13-residue cyclic peptide, is a potent inhibitor of the complement system, specifically targeting complement component C3.[1][2][3] Its ability to modulate this critical arm of the innate immune system has positioned it as a highly promising therapeutic candidate for a range of inflammatory and autoimmune disorders. This guide provides an in-depth, technical walkthrough of the solid-phase peptide synthesis (SPPS) of Compstatin, culminating in its isolation as a trifluoroacetate (TFA) salt. We will delve into the strategic considerations, detailed experimental protocols, and robust analytical characterization required to produce high-purity, biologically active Compstatin for research and preclinical development.

Introduction to Compstatin: A Targeted Complement Inhibitor

The complement system is a network of proteins that, when activated, orchestrates a powerful inflammatory response. While essential for host defense, its inappropriate activation can cause significant tissue damage.[4] Compstatin intervenes at the central hub of this cascade, C3.[2][3] It is a cyclic peptide with the sequence Ile-Cys-Val-Val-Gln-Asp-Trp-Gly-His-His-Arg-Cys-Thr, featuring a critical disulfide bond between Cys2 and Cys12 that maintains a specific β-turn conformation necessary for its activity.[4][5][6]

Mechanism of Action: Compstatin functions as a protein-protein interaction inhibitor. It binds to both native C3 and its activated fragment C3b, sterically hindering the C3 convertase enzymes from cleaving C3.[2][3][7] This action effectively halts the amplification loop of the complement cascade, preventing the generation of downstream inflammatory effectors like C3a, C5a, and the Membrane Attack Complex (MAC).[2]

The Foundation: Fmoc/tBu Solid-Phase Peptide Synthesis (SPPS)

The synthesis of Compstatin is efficiently achieved using the Fluorenylmethyloxycarbonyl (Fmoc) / tert-Butyl (tBu) orthogonal protection strategy in SPPS.[8][9] This methodology allows for the stepwise assembly of the peptide chain on an insoluble resin support, simplifying purification as excess reagents and byproducts are removed by simple filtration and washing.[8][10]

Core Principles of Fmoc/tBu SPPS:

-

Solid Support: An insoluble resin acts as the C-terminal anchor for the growing peptide chain.

-

Nα-Protection: The α-amino group of each incoming amino acid is temporarily protected by the base-labile Fmoc group.

-

Side-Chain Protection: Reactive amino acid side chains are protected by acid-labile groups (e.g., tBu, Boc, Trt, Pbf).

-

Iterative Cycles: The synthesis proceeds through repeated cycles of Nα-Fmoc deprotection (using a base like piperidine) and coupling of the next Fmoc-protected amino acid.

-

Final Cleavage: Once the sequence is complete, a strong acid, typically Trifluoroacetic Acid (TFA), is used to simultaneously cleave the peptide from the resin and remove all side-chain protecting groups.[11][12][13]

Strategic Synthesis Plan for Compstatin

The synthesis of a cyclic peptide like Compstatin requires careful planning beyond that of a linear sequence.

Sequence and Key Challenges

The primary structure dictates the synthesis strategy.

| Position | Amino Acid | Side-Chain Protecting Group | Rationale |

| 1 | Isoleucine (Ile) | None | Non-reactive side chain |

| 2 | Cysteine (Cys) | Trityl (Trt) | Acid-labile protection, removed during final cleavage. Stable to Fmoc deprotection conditions. |

| 3 | Valine (Val) | None | Non-reactive side chain |

| 4 | Valine (Val) | None | Non-reactive side chain |

| 5 | Glutamine (Gln) | Trityl (Trt) | Prevents side-chain dehydration during activation. |

| 6 | Aspartic Acid (Asp) | tert-Butyl (tBu) | Prevents aspartimide formation. |

| 7 | Tryptophan (Trp) | Boc (tert-Butoxycarbonyl) | Protects the indole ring from modification during acid cleavage. |

| 8 | Glycine (Gly) | None | Non-reactive |

| 9 | Histidine (His) | Trityl (Trt) | Protects the imidazole ring. |

| 10 | Histidine (His) | Trityl (Trt) | Protects the imidazole ring. |

| 11 | Arginine (Arg) | Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) | Strong acid-labile group, minimizes side reactions. |

| 12 | Cysteine (Cys) | Trityl (Trt) | Paired with Cys2 for disulfide bond formation. |

| 13 | Threonine (Thr) | tert-Butyl (tBu) | Prevents O-acylation. |

On-Resin Disulfide Bond Formation

A key strategic decision is whether to form the disulfide bond in solution post-cleavage or directly on the resin. On-resin cyclization is often preferred as it leverages the "pseudo-dilution" effect of the solid support, which favors intramolecular reactions over intermolecular dimerization or oligomerization, simplifying subsequent purification.[14]

The workflow involves:

-

Assembly of the linear, fully-protected peptide on the resin.

-

Selective deprotection of the Cys(Trt) side chains.

-

On-resin oxidation to form the Cys2-Cys12 disulfide bridge.

-

Cleavage from the resin and global side-chain deprotection.

Detailed Experimental Protocol

This protocol outlines the manual synthesis of Compstatin on a Rink Amide resin, which yields a C-terminally amidated peptide upon cleavage.

SPPS Workflow Overview

Caption: Overall workflow for the solid-phase synthesis of Compstatin.

Step 1: Resin Preparation and Chain Elongation

-

Resin Swelling: Swell Rink Amide resin (e.g., 0.5 mmol scale) in N,N-Dimethylformamide (DMF) for 30 minutes in a reaction vessel.[9]

-

Initial Fmoc Deprotection: Drain the DMF, add 20% piperidine in DMF, and agitate for 5 minutes. Drain and repeat with fresh solution for 15 minutes to fully deprotect the resin's amino group. Wash thoroughly with DMF (5x) and Dichloromethane (DCM) (3x).

-

Amino Acid Coupling:

-

In a separate vial, pre-activate the first amino acid (Fmoc-Thr(tBu)-OH, 4 eq.) with HBTU (3.9 eq.) and N,N-Diisopropylethylamine (DIEA) (8 eq.) in DMF for 5-10 minutes.

-

Add the activated amino acid solution to the resin and agitate for 1-2 hours.

-

Monitor reaction completion using a qualitative Kaiser test. A negative test (yellow beads) indicates a complete reaction.

-

Wash the resin with DMF (3x) and DCM (3x).

-

-

Iterative Cycles: Repeat Step 3 (deprotection, coupling, washing) for each amino acid in the sequence from C-terminus to N-terminus (Thr-13 to Ile-1) according to the protecting group strategy in Table 1.

Step 2: On-Resin Cyclization via Disulfide Bridge Formation

-

Final N-terminal Deprotection: After coupling the final amino acid (Ile-1), perform a final Fmoc deprotection as described above.

-

Selective Side-Chain Deprotection: The Trt groups on Cys2 and Cys12 are relatively acid-labile. However, for on-resin oxidation, a more orthogonal method is often employed. For this guide, we will use N-Chlorosuccinimide (NCS), which can directly facilitate oxidation.

-

On-Resin Oxidation:

-

Wash the fully assembled, N-terminally deprotected peptide-resin thoroughly with DMF.

-

Add a solution of NCS (2-3 equivalents relative to resin loading) in DMF.[15]

-

Agitate the mixture at room temperature for 15-30 minutes.[15]

-

Wash the resin extensively with DMF (5x) and DCM (5x), then dry under vacuum.

-

Caption: On-resin oxidation to form the critical disulfide bridge.

Step 3: Cleavage, Deprotection, and Isolation

The choice of cleavage cocktail is critical, especially for peptides containing sensitive residues like Tryptophan and Cysteine. A standard "Reagent K" type cocktail is highly effective.[16][17]

| Reagent | Volume % | Function |

| Trifluoroacetic Acid (TFA) | 82.5% | Strong acid for cleavage and deprotection.[11][12] |

| Phenol | 5% | Scavenger for Trt cations. |

| Water | 5% | Scavenger for tBu cations.[18] |

| Thioanisole | 5% | Scavenger, protects Trp.[18] |

| 1,2-Ethanedithiol (EDT) | 2.5% | Scavenger, prevents re-attachment of Trt to Cys. |

Procedure:

-

Place the dry, cyclized peptide-resin in a reaction vessel.

-

Add the freshly prepared cleavage cocktail (approx. 10 mL per 0.5 mmol of resin).

-

Agitate at room temperature for 2-3 hours. The resin may turn a deep yellow or red color, which is normal.[19]

-

Filter the resin and collect the TFA filtrate into a centrifuge tube.

-

Wash the resin with a small amount of fresh TFA and combine the filtrates.

-

Precipitate the crude peptide by adding the TFA solution dropwise into a large volume of ice-cold diethyl ether (approx. 10x the volume of TFA).

-

A white precipitate (the crude Compstatin) will form. Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet again with cold ether.

-

Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Purification and Lyophilization

The crude product is a mixture of the target peptide and various byproducts from the synthesis. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard method for purification.[20][21]

-

Purification:

-

Dissolve the crude peptide in a minimal amount of a strong solvent (e.g., 50% Acetonitrile/Water with 0.1% TFA).

-

Purify on a preparative C18 RP-HPLC column using a water/acetonitrile gradient containing 0.1% TFA as an ion-pairing agent.[20]

-

Collect fractions and analyze them by analytical HPLC and Mass Spectrometry to identify those containing the pure product.

-

-

Lyophilization:

-

Pool the pure fractions.

-

Freeze the solution (e.g., in a dry ice/acetone bath).

-

Lyophilize (freeze-dry) the frozen solution to obtain the final product as a fluffy, white powder. This is Compstatin as its trifluoroacetate salt, as the TFA from the mobile phase forms ionic bonds with positively charged residues (like Arg and His) and the N-terminus.[22][23]

-

Analytical Characterization and Quality Control

Rigorous analysis is essential to confirm the identity, purity, and quality of the synthesized peptide.[24][25]

| Technique | Purpose | Expected Result for Compstatin |

| Analytical RP-HPLC | Assess purity and retention time. | A single major peak, typically >95% purity. |

| Mass Spectrometry (MS) | Confirm molecular weight and identity.[24] | Observed mass should match the theoretical mass of the amidated, cyclized peptide (Theoretical [M+H]⁺ ≈ 1550.8 Da). |

| Amino Acid Analysis (AAA) | Verify amino acid composition and quantity. | Experimental amino acid ratios should match the theoretical composition of Compstatin. |

The Role of the Trifluoroacetate (TFA) Salt

It is crucial for researchers to understand that peptides purified by standard RP-HPLC are isolated as TFA salts.[22] The TFA counter-ion is bound to the positively charged sites on the peptide.[22] While this is standard, residual TFA can be cytotoxic or interfere with certain sensitive cell-based assays.[22] For in vivo studies or formulation development, it may be necessary to perform a salt exchange (e.g., to an acetate or hydrochloride salt).

Conclusion

The solid-phase synthesis of Compstatin is a multi-step process that requires careful planning and execution, particularly concerning the on-resin cyclization and final cleavage steps. By following a well-designed Fmoc/tBu strategy and employing robust purification and analytical methods, researchers can reliably produce high-purity Compstatin (trifluoroacetate salt) for investigating its therapeutic potential. This guide provides the foundational knowledge and a proven protocol to empower scientific professionals in their pursuit of modulating the complement system for therapeutic benefit.

References

-

Peptides. Cleavage Cocktails; Reagent B. [Link]

-

Mastellos, D. C., et al. (2017). Compstatin: a C3-targeted complement inhibitor reaching its prime for bedside intervention. PMC. [Link]

-

Risseeuw, M. D. P., et al. (2019). Compstatins: The dawn of clinical C3-targeted complement inhibition. PMC. [Link]

-

Mastellos, D. C., et al. Compstatin: a C3-targeted complement inhibitor reaching its prime for bedside intervention. [Link]

-

RSC Publishing. On-resin synthesis of cyclic peptides via tandem N-to-S acyl migration and intramolecular thiol additive-free native chemical ligation. [Link]

-

Wang, W., et al. (2020). Recent progress of on-resin cyclization for the synthesis of clycopeptidomimetics. Chinese Chemical Letters. [Link]

-

Morikis, D., et al. (1998). Solution structure of Compstatin, a potent complement inhibitor. PubMed. [Link]

-

Agilent. Synthetic Peptides: Chromatographic Methods for Separation, Quantification, and Characterization. [Link]

-

ACS Publications. Characterization of Synthetic Peptide Therapeutics Using Liquid Chromatography–Mass Spectrometry: Challenges, Solutions, Pitfalls, and Future Perspectives. [Link]

-

DSpace. Insight into mode-of-action and structural determinants of the compstatin family of clinical complement inhibitors. [Link]

-

Agilent. Analysis and Purification of Synthetic Peptides by Liquid Chromatography. [Link]

-

SpringerLink. Structure, Dynamics, Activity, and Function of Compstatin and Design of More Potent Analogues. [Link]

-

LifeTein. Should I Have TFA Removed from My Peptide?. [Link]

-

RCSB PDB. 1A1P: COMPSTATIN, NMR, 21 STRUCTURES. [Link]

- Google Patents.

-

ResolveMass. Peptide Characterization Techniques: FAQs Answered by Experts. [Link]

-

BioPharmaSpec. Effective Structural Characterization Strategies for Peptides. [Link]

-

ACS Publications. Trifluoroacetic Acid as a Molecular Probe for the Dense Phase in Liquid–Liquid Phase-Separating Peptide Systems. [Link]

-

ResearchGate. Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. [Link]

-

Biomatik. Techniques And Protocols Of Present-Time Solid Phase Peptide Synthesis. [Link]

-

DU Chem. Methods and protocols of modern solid phase peptide synthesis. [Link]

-

AAPPTEC. Guide to Solid Phase Peptide Synthesis. [Link]

-

Luxembourg Bio Technologies. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. [Link]

Sources

- 1. selleckchem.com [selleckchem.com]

- 2. Compstatin: a C3-targeted complement inhibitor reaching its prime for bedside intervention - PMC [pmc.ncbi.nlm.nih.gov]

- 3. lambris.com [lambris.com]

- 4. Compstatin: a pharmaceutical inhibitor of complement - Creative Peptides [creative-peptides.com]

- 5. Solution structure of Compstatin, a potent complement inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Compstatins: The dawn of clinical C3-targeted complement inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. bachem.com [bachem.com]

- 9. chemistry.du.ac.in [chemistry.du.ac.in]

- 10. biomatik.com [biomatik.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. peptidechemistry.org [peptidechemistry.org]

- 13. advancedchemtech.com [advancedchemtech.com]

- 14. Recent progress of on-resin cyclization for the synthesis of clycopeptidomimetics [html.rhhz.net]

- 15. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]

- 16. peptide.com [peptide.com]

- 17. Cleavage Cocktail for Peptides Containing Cys, Met, Trp and Tyr Residues (Reagent K)1 [langene.com]

- 18. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 19. researchgate.net [researchgate.net]

- 20. agilent.com [agilent.com]

- 21. lcms.cz [lcms.cz]

- 22. lifetein.com [lifetein.com]

- 23. pubs.acs.org [pubs.acs.org]

- 24. resolvemass.ca [resolvemass.ca]

- 25. biopharmaspec.com [biopharmaspec.com]

An In-depth Technical Guide to the Mechanism of Compstatin Binding to Complement Component C3

This guide provides a comprehensive technical overview of the molecular interactions governing the binding of Compstatin, a potent complement inhibitor, to its target, complement component C3. Designed for researchers, scientists, and drug development professionals, this document delves into the structural, thermodynamic, and kinetic underpinnings of this critical interaction, offering field-proven insights and detailed experimental methodologies.

Introduction: The Central Role of C3 in the Complement Cascade and the Emergence of Compstatin

The complement system is a cornerstone of innate immunity, playing a pivotal role in host defense against pathogens and in the clearance of immune complexes and apoptotic cells.[1] Activation of this intricate network of proteins can occur through three primary pathways: the classical, lectin, and alternative pathways. All three converge on the cleavage of the central component, C3, into its active fragments, C3a and C3b.[2][3][4] This event is the linchpin of the complement cascade, initiating a powerful amplification loop and the downstream effector functions, including opsonization, inflammation, and the formation of the membrane attack complex (MAC).[3]

Given its central role, C3 has emerged as a prime therapeutic target for a multitude of inflammatory and autoimmune diseases driven by aberrant complement activation.[2][5][6] Compstatin, a 13-residue cyclic peptide, was identified through phage display screening and represents a first-in-class C3-targeted inhibitor.[5][7] It effectively blocks complement activation by binding to C3 and preventing its cleavage by C3 convertases.[1][5][8] This guide will dissect the precise mechanism of this interaction, providing a detailed understanding for the rational design of next-generation complement therapeutics.

The Structural Landscape of the Compstatin-C3 Interaction

The definitive understanding of how Compstatin engages C3 comes from the high-resolution crystal structure of a Compstatin analog in complex with C3c, a major proteolytic fragment of C3.[1][9][10] This structural elucidation has been instrumental in guiding the development of more potent Compstatin analogs.

The Compstatin Binding Site on C3c

X-ray crystallography has revealed that Compstatin binds to a shallow pocket on the C3c fragment, specifically at the interface of the macroglobulin (MG) domains 4 and 5 of the C3 β-chain.[1][5][9][10] This binding site is located on the structurally stable MG-ring of C3 and is distinct from other known ligand binding sites on the molecule.[1][9] The specificity of Compstatin for primate C3 is largely explained by the amino acid sequence of this binding pocket. Key C3 residues that form direct contacts with Compstatin, such as Gly-345, His-392, Pro-393, Leu-454, and Arg-459, are highly conserved among primates but differ in lower mammals, thus preventing effective binding.[7]

Conformational Dynamics: A Tale of Two Molecules

A striking feature of the Compstatin-C3 interaction is the significant conformational change that Compstatin undergoes upon binding. In its free state in solution, Compstatin adopts a type I β-turn conformation involving residues Gln5-Asp6-Trp7-Gly8.[4][11] However, when bound to C3c, the peptide undergoes a substantial rearrangement, with the β-turn shifting to residues 8-11.[12] In stark contrast, the C3c fragment itself shows minimal conformational change upon complex formation.[1][9][10] This indicates that Compstatin adapts its structure to fit into the pre-existing binding pocket on C3.

The proposed mechanism of inhibition is one of steric hindrance. By occupying this specific site on C3, Compstatin physically blocks the access of C3 to the C3 convertase enzymes (C4b2a and C3bBb), thereby preventing its cleavage and subsequent activation of the complement cascade.[1][5][10]

Energetics of Binding: A Thermodynamic Perspective

Isothermal titration calorimetry (ITC) has been a pivotal technique for dissecting the thermodynamic forces driving the Compstatin-C3 interaction. These studies have consistently shown that the binding is an enthalpy-driven process, characterized by a favorable negative enthalpy change (ΔH) and an unfavorable positive entropy change (TΔS).[13][14]

The negative enthalpy change suggests the formation of strong, favorable non-covalent interactions, such as hydrogen bonds and van der Waals forces, at the binding interface. The unfavorable entropy is largely attributed to two factors:

-

Conformational Rigidity: The significant conformational change that Compstatin undergoes upon binding leads to a decrease in its conformational entropy.[1][14]

-

Interfacial Water Molecules: The binding process involves the ordering of water molecules at the interface, which also contributes to the negative entropy.[13][14]

The development of more potent Compstatin analogs has often focused on optimizing these thermodynamic parameters. For instance, substitutions that enhance hydrophobic interactions can lead to a more favorable enthalpy of binding.[15]

Quantitative Thermodynamic Data for Compstatin Analogs

| Compstatin Analog | Binding Affinity (K D) | Enthalpy Change (ΔH) (kcal/mol) | Entropy Change (TΔS) (kcal/mol) |

| V4H9 | ~10 µM | -7.5 | -0.4 |

| V4W/H9A | ~0.2 µM | -18.2 | -9.4 |

| [Trp(Me)4]-Ac-compstatin | ~2.3 nM | -17.6 | 6.9 |

Note: Data compiled from multiple sources.[13][15] Exact values can vary based on experimental conditions.

Kinetics of the Interaction: Rates of Association and Dissociation

Surface plasmon resonance (SPR) has been the primary tool for elucidating the kinetics of the Compstatin-C3 interaction, providing real-time data on the association (k_on) and dissociation (k_off) rates. These studies have revealed nuances in the binding mechanism depending on the form of C3.

The binding of Compstatin to native C3 is biphasic, suggesting a more complex interaction that may involve an initial binding event followed by a conformational change.[16][17] In contrast, the binding to the C3 fragments, C3b and C3c, follows a simple 1:1 Langmuir binding model.[4][16] The affinity of Compstatin for C3b and C3c is lower than for native C3.[4][16]

Structure-activity relationship studies on a wide range of Compstatin analogs have demonstrated that improvements in binding affinity are often driven by a decrease in the dissociation rate (k_off), indicating the formation of a more stable complex.[18]

Kinetic Parameters for Selected Compstatin Analogs Binding to C3b

| Compstatin Analog | Association Rate (k_on) (M⁻¹s⁻¹) | Dissociation Rate (k_off) (s⁻¹) | Equilibrium Dissociation Constant (K_D) (M) |

| Analog Panel Range | 2-10 x 10⁵ | 1-37 x 10⁻² | 10⁻⁶ to 10⁻⁸ |

Note: This table summarizes the range of kinetic values observed for a panel of analogs, highlighting that differences in affinity are primarily due to variations in the dissociation rate.[18]

Experimental Protocols: A Guide to Key Methodologies

The following sections provide detailed, step-by-step methodologies for the key experiments used to characterize the Compstatin-C3 interaction.

Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (K_D), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.[19]

Protocol:

-

Sample Preparation:

-

Dialyze purified C3 and the Compstatin analog extensively against the same buffer (e.g., PBS, pH 7.4) to minimize heats of dilution.

-

Determine the concentrations of both protein and peptide accurately. A typical setup involves C3 in the sample cell (1.8–5 µM) and the Compstatin analog in the syringe (40–100 µM).[15]

-

-

Instrument Setup:

-

Thoroughly clean the ITC instrument (e.g., MicroCal VP-ITC) with detergent and water.

-

Equilibrate the instrument to the desired temperature (e.g., 25°C).

-

-

Titration:

-

Load the C3 solution into the sample cell and the Compstatin solution into the injection syringe.

-

Perform an initial injection of a small volume (e.g., 2 µL) to remove any air from the syringe, followed by a series of injections (e.g., 2-7 µL each) of the peptide into the protein solution.[15]

-

Allow sufficient time between injections for the signal to return to baseline.

-

-

Data Analysis:

-

Perform a control experiment by titrating the peptide into the buffer alone to determine the heat of dilution.

-

Subtract the heat of dilution from the raw titration data.

-

Fit the corrected data to a suitable binding model (e.g., a single set of identical sites model) using the instrument's software (e.g., Origin) to obtain the thermodynamic parameters.[15]

-

Workflow for Isothermal Titration Calorimetry

Sources

- 1. lambris.com [lambris.com]

- 2. ovid.com [ovid.com]

- 3. Compstatins: The dawn of clinical C3-targeted complement inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. lambris.com [lambris.com]

- 5. Compstatin: a C3-targeted complement inhibitor reaching its prime for bedside intervention - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What are the therapeutic candidates targeting C3? [synapse.patsnap.com]

- 7. lambris.com [lambris.com]

- 8. lambris.com [lambris.com]

- 9. rcsb.org [rcsb.org]

- 10. Structure of compstatin in complex with complement component C3c reveals a new mechanism of complement inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. lambris.com [lambris.com]

- 12. Structure-Kinetic Relationship Analysis of the Therapeutic Complement Inhibitor Compstatin - PMC [pmc.ncbi.nlm.nih.gov]

- 13. lambris.com [lambris.com]

- 14. Thermodynamic studies on the interaction of the third complement component and its inhibitor, compstatin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Novel analogues of the therapeutic complement inhibitor compstatin with significantly improved affinity and potency1 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Binding kinetics, structure-activity relationship, and biotransformation of the complement inhibitor compstatin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Compstatin, a peptide inhibitor of complement, exhibits species-specific binding to complement component C3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Structure-kinetic relationship analysis of the therapeutic complement inhibitor compstatin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Frontiers | Enzyme Kinetics by Isothermal Titration Calorimetry: Allostery, Inhibition, and Dynamics [frontiersin.org]

Unlocking C3 Inhibition: Structure-Activity Relationship (SAR) Studies of Early Compstatin Analogs

Executive Summary

The complement system is a critical component of innate immunity, but its dysregulation drives numerous inflammatory and autoimmune pathologies. At the heart of this cascade lies Complement Component 3 (C3), the convergence point for all activation pathways. Compstatin, a 13-amino acid cyclic peptide discovered via phage display, represents a first-in-class therapeutic capable of halting complement activation at this central node[1]. This technical guide explores the foundational Structure-Activity Relationship (SAR) studies of early Compstatin analogs, detailing the biophysical methodologies, structural dynamics, and rational design principles that transformed a micromolar hit into a highly potent, sub-nanomolar clinical lead.

The Complement System & C3 as a Therapeutic Target

The complement cascade operates through three distinct initiation routes: the Classical, Lectin, and Alternative pathways. Regardless of the trigger, all pathways converge on the cleavage of native C3 into the anaphylatoxin C3a and the opsonin C3b by C3 convertases[2].

Targeting C3 offers a comprehensive blockade of the complement system, preventing both downstream terminal pathway activation (Membrane Attack Complex formation) and the powerful amplification loop driven by the Alternative pathway[3]. Compstatin achieves this by binding directly to native C3 and its active fragment C3b, sterically hindering the substrate's access to the convertase enzyme complex[4].

Figure 1: Convergence of complement pathways on C3 and the inhibitory intervention by Compstatin.

Discovery & The Original Pharmacophore

Compstatin was originally identified by screening a random 27-mer phage-displayed peptide library against human C3b[1]. The isolated "Clone 9" exhibited strong affinity for C3 and C3b. Subsequent truncation studies revealed that the C-terminal half of the peptide was dispensable, yielding a 13-residue cyclic peptide: ICVVQDWGHHRCT-NH2 [1].

Methodology 1: Phage Display Screening Protocol for C3b Binders

To ensure a self-validating discovery system, the original screening protocol isolated binders through iterative enrichment:

-

Target Immobilization: Coat microtiter plates with purified human C3b and block non-specific binding sites with BSA.

-

Biopanning: Incubate the 27-mer phage library ( 2×108 unique clones) with the immobilized C3b at room temperature.

-

Washing: Wash the wells extensively with PBS-Tween to remove low-affinity and non-specific phages.

-

Elution & Amplification: Elute tightly bound phages using a low-pH buffer (e.g., glycine-HCl, pH 2.2), neutralize immediately, and infect E. coli to amplify the enriched phage pool.

-

Iteration & Sequencing: Repeat the biopanning process for 3-4 rounds to isolate high-affinity binders. Extract phagemid DNA from individual clones and sequence the binding region[1].

A critical structural feature identified immediately was the intramolecular disulfide bond between Cys2 and Cys12. Reduction and alkylation of these cysteines resulted in a complete loss of inhibitory activity, proving that the cyclic constraint is an absolute requirement for the pharmacophore[1].

Early SAR: Deconstructing the Binding Determinants

The evolution of Compstatin from a micromolar hit to a nanomolar lead relied on systematic deconstruction of its sequence.

Alanine Scanning & The β-Turn

An exhaustive alanine scan revealed that residues Val3, Gln5, Asp6, Trp7, and Gly8 were highly intolerant to substitution[5]. NMR structural studies demonstrated that residues 5 through 8 (QDWG) form a critical Type I β-turn in solution. Linearization or substitution within this region abolished activity, indicating that the β-turn is the primary structural motif required for interfacing with the C3 binding pocket[5].

N-Terminal Acetylation

The free N-terminus of the original peptide was susceptible to exopeptidase degradation in plasma. Acetylation of the N-terminus (Ac-Compstatin) not only improved plasma stability (reducing the inactivation rate to 0.03%/min) but surprisingly increased complement inhibition potency by 3-fold[1]. This was attributed to favorable electrostatic effects—specifically, the removal of the positive charge at the N-terminus, which otherwise repelled the peptide from the binding groove on C3[1].

Hydrophobic Optimization: The W4A9 Analog

Structural biology and molecular dynamics revealed that Compstatin binds to a shallow groove formed by macroglobulin domain 4 (MG4) of the C3 β-chain[4]. To enhance binding, researchers targeted position 4 (Val). Substituting Val4 with Tryptophan (V4W) drastically increased the hydrophobic interaction surface area with C3c[4]. Coupled with a His9 to Ala (H9A) substitution to relieve steric hindrance, the resulting W4A9 analog exhibited a 264-fold improvement in activity over the parent peptide[6].

N-Methylation and Conformational Pre-organization

A major breakthrough in early SAR was the realization that Compstatin's free solution conformation differed significantly from its target-bound conformation[4]. Binding required an "induced fit," incurring a massive entropic penalty. By introducing an N-methylated Tryptophan at position 4 (meW4A9), researchers stabilized the bound-like conformation in solution. This N-methylation restricted the backbone dihedral angles, effectively "pre-organizing" the peptide. Thermodynamic profiling via Isothermal Titration Calorimetry (ITC) confirmed that this modification reduced the entropy penalty ( −TΔS ) and drastically slowed the kinetic dissociation rate ( koff ), pushing the binding affinity into the low nanomolar range[4][6].

Quantitative SAR Data Analysis

The iterative modifications of early Compstatin analogs demonstrate a clear trajectory of optimization, characterized by decreasing IC50 values and tightening dissociation constants ( Kd ).

| Analog Name | Sequence | Key Modifications | IC50 (μM) | Kd (nM) |

| Original Compstatin | ICVVQDWGHHRCT-NH2 | Disulfide cyclized (C2-C12) | ~12.0 | ~1600 |

| Ac-Compstatin | Ac-ICVVQDWGHHRCT-NH2 | N-terminal acetylation | ~4.0 | ~500 |

| W4A9 Analog | Ac-ICVWQDWGAHRCT-NH2 | Val4 → Trp, His9 → Ala | ~0.045 | ~15 |

| meW4A9 Analog | Ac-ICV(meW)QDWGAHRCT-NH2 | N-methylation of Trp4 | ~0.004 | ~1 |

Data synthesized from early SAR and biophysical benchmarking studies[6][7][8].

Biophysical & Biochemical Workflows

To ensure rigorous validation of each structural modification, the SAR campaign utilized an integrated workflow combining rational design, biophysical profiling, and functional assays.

Figure 2: Iterative biophysical and biochemical workflow for Compstatin SAR optimization.

Methodology 2: Complement Inhibition Assay (ELISA)

Functional efficacy ( IC50 ) of synthesized analogs was determined using a self-validating classical pathway ELISA[6][9]:

-

Immune Complex Formation: Coat 96-well plates with an antigen (e.g., ovalbumin) and incubate with specific antibodies to form immobilized immune complexes.

-

Inhibitor Incubation: Prepare serial dilutions of the Compstatin analog and mix with normal human serum (diluted to a standard complement active concentration).

-

Activation: Add the serum-peptide mixture to the coated wells. The immune complexes trigger the classical complement cascade.

-

Detection: Wash the plates and add an HRP-conjugated polyclonal anti-human C3 antibody to detect C3b deposition on the plate surface.

-

Quantification: Add a chromogenic substrate (e.g., ABTS), measure absorbance at 405 nm, and fit the percentage of inhibition against peptide concentration using a logistic dose-response function to extract the IC50 [6].

Causality and Structural Dynamics: The "Why" Behind the Data

The leap from micromolar to nanomolar affinity in early Compstatin analogs is a masterclass in thermodynamic optimization.

-

The Role of Hydrophobicity: The V4W modification capitalized on a hydrophobic patch within the C3c binding groove. The bulky indole ring of Tryptophan displaces ordered water molecules from the binding pocket, driving complex formation through the hydrophobic effect[4].

-

Kinetic Trapping via koff : Surface Plasmon Resonance (SPR) data revealed that improvements in Kd were almost entirely driven by a reduction in the dissociation rate ( koff ) rather than the association rate ( kon )[10]. By N-methylating the backbone (meW4A9), the peptide loses its conformational flexibility. Because the peptide is already locked into its bound-state geometry before it encounters C3, the entropic penalty of binding is minimized, and the complex, once formed, is highly stable[4][6].

Conclusion & Future Outlook

The early SAR studies of Compstatin laid the groundwork for modern complement therapeutics. By systematically addressing proteolytic stability (N-acetylation), hydrophobic interactions (V4W), and conformational pre-organization (N-methylation), researchers successfully transformed a modest phage display hit into a highly specific, potent C3 inhibitor. These foundational principles directly enabled the development of next-generation clinical candidates, including Cp40 (AMY-101) and the FDA-approved PEGylated derivative, Pegcetacoplan[3][11].

References

-

Compstatin: A Complement Inhibitor on its Way to Clinical Application - PMC National Center for Biotechnology Information (NIH)[Link]

-

Molecular Dynamics in Drug Design: New Generations of Compstatin Analogs - PMC National Center for Biotechnology Information (NIH)[Link]

-

Structure-Kinetic Relationship Analysis of the Therapeutic Complement Inhibitor Compstatin - PMC National Center for Biotechnology Information (NIH)[Link]

-

Novel analogues of the therapeutic complement inhibitor compstatin with significantly improved affinity and potency - PMC National Center for Biotechnology Information (NIH)[Link]

-

Structure-Kinetic Relationship Analysis of the Therapeutic Complement Inhibitor Compstatin | Request PDF ResearchGate[Link]

-

Recent Developments in Low Molecular Weight Complement Inhibitors - PMC National Center for Biotechnology Information (NIH)[Link]

-

Forcefield_NCAA: Ab Initio Charge Parameters to Aid in the Discovery and Design of Therapeutic Proteins and Peptides with Unnatural Amino Acids and Their Application to Complement Inhibitors of the Compstatin Family ACS Publications[Link]

-

Compstatins: the dawn of clinical C3-targeted complement inhibition Lambris.com (Academic Repository)[Link]

-

New analogs of the compstatin family of clinical complement inhibitors with low picomolar target affinity ChemRxiv[Link]

Sources

- 1. Compstatin: A Complement Inhibitor on its Way to Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecular Dynamics in Drug Design: New Generations of Compstatin Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. lambris.com [lambris.com]

- 4. Recent Developments in Low Molecular Weight Complement Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Compstatin: A Complement Inhibitor on its Way to Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structure-Kinetic Relationship Analysis of the Therapeutic Complement Inhibitor Compstatin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Compstatin control peptide | Benchchem [benchchem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Novel analogues of the therapeutic complement inhibitor compstatin with significantly improved affinity and potency1 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. chemrxiv.org [chemrxiv.org]

A Technical Guide to the Compstatin Binding Site on the C3c Fragment of Complement C3

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The complement system is a cornerstone of innate immunity, with component C3 playing a pivotal role in its activation and amplification. Dysregulation of this cascade is implicated in a multitude of inflammatory and autoimmune diseases, making C3 a prime target for therapeutic intervention. Compstatin, a 13-residue cyclic peptide, has emerged as a potent and specific inhibitor of C3, and its derivatives are now entering clinical use.[1][2] Understanding the precise molecular interactions that govern its inhibitory function is critical for the development of next-generation therapeutics. This guide provides an in-depth technical examination of the Compstatin binding site on the C3c fragment of C3, synthesizing structural data, mechanistic insights, and the experimental methodologies used to elucidate this crucial protein-peptide interaction. We will explore the structural basis of Compstatin's mechanism, the key residues involved, the conformational dynamics of binding, and the direct implications of this knowledge for rational drug design.

Introduction: Targeting the Hub of the Complement Cascade

The complement system comprises a network of over 50 proteins that act in a coordinated cascade to eliminate pathogens and cellular debris.[3] All three activation pathways—classical, lectin, and alternative—converge on the cleavage of the central component, C3, into the anaphylatoxin C3a and the opsonin C3b.[3] This event is the linchpin of the cascade; C3b is essential for forming the C3 and C5 convertases that amplify the response and initiate the terminal pathway, leading to the formation of the Membrane Attack Complex (MAC).[1]

Compstatin was identified through phage display screening as a peptide that selectively binds C3 and its fragments, C3b and C3c, thereby inhibiting complement activation.[1][4] Its mechanism is distinct from natural regulators; it does not destabilize the convertase enzymes but rather acts as a direct protein-protein interaction inhibitor, preventing the C3 substrate from accessing the convertase active site.[1][5] To facilitate structural studies, researchers have focused on the C3c fragment, a major, stable proteolytic product of C3 that retains the Compstatin binding site and is more amenable to crystallization than the full-length protein.[6][7]

The Compstatin-C3c Binding Interface: A Structural Perspective

The resolution of the co-crystal structure of a Compstatin analog in complex with human C3c (PDB ID: 2QKI) provided a definitive, high-resolution view of the binding interface, revolutionizing our understanding of its inhibitory mechanism.[6][8][9]

A Novel Binding Pocket on the C3 β-Chain

The crystal structure revealed that Compstatin binds to a shallow but well-defined pocket on the β-chain of C3c.[1][5] This binding site is formed at the interface of two macroglobulin (MG) domains, specifically MG4 and MG5.[6][8][9] This location was unexpected, as it is situated far from any other known binding sites for C3-interacting proteins, which are primarily located on the α-chain.[6][10] The site is part of the stable MG-ring (formed by MG domains 1-6) of the β-chain.[6]

Conformational Dynamics: An Induced Fit

A key feature of the Compstatin-C3c interaction is the significant conformational change the peptide undergoes upon binding. In its free state in solution, Compstatin adopts a relatively flexible, open 'U-shaped' conformation.[1][4] However, upon engaging with C3c, it transitions into a more rigid, twisted 'O-shaped' conformation, featuring a distinct β-turn formed by residues 8-11.[6] In contrast, the C3c fragment itself remains largely unchanged, indicating that Compstatin adapts its structure to fit snugly into a pre-existing pocket.[6][9] This induced-fit mechanism, where the ligand rather than the receptor undergoes substantial rearrangement, is a critical aspect of its binding energetics.

Key Molecular Interactions

The stability of the Compstatin-C3c complex is maintained by a network of hydrogen bonds and van der Waals interactions. The co-crystal structure identified several C3c residues as critical for this interaction. These interactions explain the high affinity and specificity of the peptide.

| C3c Residue | Location | Interaction Type | Implication |

| Gly-345 | MG4 Domain | van der Waals | Contributes to the shape of the binding pocket. |

| His-392 | MG4 Domain | van der Waals | Forms part of the hydrophobic binding surface. |

| Pro-393 | MG4 Domain | van der Waals | Contributes to the shape of the binding pocket. |

| Leu-454 | MG5 Domain | van der Waals | Key hydrophobic interaction with Compstatin. |

| Arg-459 | MG5 Domain | Hydrogen Bond | Forms a hydrogen bond with the backbone of Compstatin's Asp-6.[6] |

Table 1: Key C3c Residues in the Compstatin Binding Site. Data sourced from structural analysis of the C3c-Compstatin complex.[5]

This specific set of residues is highly conserved among humans and non-human primates but differs in lower mammalian species such as mice and rats.[5][11] This molecular variance is the structural basis for Compstatin's observed species specificity, a crucial consideration for preclinical model selection.[1][4]

Mechanism of C3 Inhibition: Steric Hindrance

The structural data provides a clear model for Compstatin's inhibitory action. By occupying the pocket between the MG4 and MG5 domains, Compstatin acts as a steric blocker.[1][5][6] It is proposed that this face of the C3 molecule is essential for its docking onto the C3 convertase complexes (C4b2b and C3bBb).[3] When Compstatin is bound, it physically prevents C3 from engaging with the convertase, thereby inhibiting its proteolytic cleavage and halting the entire downstream complement cascade, including the powerful amplification loop.[3][12]

Experimental Elucidation of the Binding Site: A Methodological Workflow

The precise characterization of the Compstatin-C3c binding site was the result of a multi-faceted experimental approach. Each technique provided a unique piece of the puzzle, from initial localization to high-resolution structural and kinetic details.

Protocol: X-ray Crystallography of the Compstatin-C3c Complex

-

Causality: To obtain atomic-level detail of the interaction, X-ray crystallography is the gold standard. C3c is used instead of full-length C3 because it is more stable and crystallizes more readily, yielding higher-resolution diffraction data, while still containing the complete binding site.[6]

-

Methodology:

-

Protein Preparation: Human C3 is purified from plasma. C3c is generated by controlled proteolytic cleavage (e.g., with elastase) and purified to homogeneity using chromatographic techniques (e.g., ion exchange, size exclusion).

-

Complex Formation: The purified C3c fragment is incubated with a stoichiometric excess of a potent Compstatin analog (e.g., an analog with enhanced binding affinity and stability) to ensure full occupancy of the binding site.

-

Crystallization: The C3c-Compstatin complex is subjected to high-throughput screening of various crystallization conditions (precipitants, buffers, pH, temperature) using vapor diffusion methods (sitting or hanging drop).

-

Data Collection: Crystals are cryo-protected and exposed to a high-intensity X-ray beam at a synchrotron source. Diffraction patterns are recorded on a detector.

-

Structure Solution and Refinement: The diffraction data are processed to determine phases (often by molecular replacement using a known C3c structure) and build an electron density map. The atomic model of the complex is built into the map and refined to achieve the best fit with the experimental data, yielding the final 3D structure.[6]

-

Protocol: Surface Plasmon Resonance (SPR) for Kinetic Analysis

-

Causality: SPR provides real-time, label-free analysis of binding kinetics (association and dissociation rates) and affinity. This technique was essential to confirm that the binding site resides on the C3c fragment and to quantitatively compare the binding of different analogs.[7]

-

Methodology:

-

Chip Preparation: A sensor chip (e.g., CM5) is activated. A biotinylated Compstatin analog is immobilized onto the streptavidin-coated surface.

-

Analyte Injection: Purified C3, C3b, C3c, and C3d fragments are prepared at various concentrations in a suitable running buffer.[7]

-

Binding Measurement: Each analyte is injected sequentially over the sensor surface. Binding is measured in real-time as a change in the refractive index at the surface, reported in Resonance Units (RU). An association phase is recorded during injection, followed by a dissociation phase as buffer flows over the chip.

-

Data Analysis: The resulting sensorgrams (RU vs. time) are fitted to a binding model (e.g., 1:1 Langmuir binding for C3c).[7] This analysis yields the association rate constant (kₐ), dissociation rate constant (kₑ), and the equilibrium dissociation constant (Kₑ = kₑ/kₐ). The failure of C3d to bind, while C3b and C3c show strong binding, definitively localizes the site to the C3c portion.[7]

-

Implications for Rational Drug Development

The detailed structural and mechanistic understanding of the Compstatin-C3c interface has been the single most important catalyst for the development of highly potent clinical candidates.

-

Structure-Activity Relationship (SAR) Studies: Knowledge of the binding pocket has allowed for the rational design of new Compstatin analogs.[3] For example, observing an unexploited hydrophobic pocket near the peptide's N-terminus led to the development of analog Cp40, which features an N-terminal extension that occupies this pocket, resulting in a subnanomolar binding affinity.[3][13]

-

Improving Binding Affinity: Modifications that stabilize the "bound" β-turn conformation of the peptide in solution can reduce the entropic penalty of binding, leading to dramatically improved affinity.[3] This includes the introduction of non-natural amino acids or N-methylation.

-

Pharmacokinetic Enhancement: The core binding motif has been preserved while other parts of the peptide are modified to improve pharmacokinetic properties. The clinically approved drug pegcetacoplan is a PEGylated version of a Compstatin analog, where PEGylation extends the drug's half-life in circulation without disrupting its interaction with C3.[14]

| Analog | Key Modification(s) | Binding Affinity (Kₑ) to C3b | Fold Improvement (vs. Original) |

| Compstatin (Original) | Parent Peptide | ~2.7 µM | 1x |

| Cp20 | Trp(Me) at pos 4, Sarcosine at pos 8 | ~4.2 nM | ~640x |

| Cp40 (AMY-101) | Cp20 + N-terminal extension (D-Tyr) | ~0.5 nM | ~5400x |

Table 2: Evolution of Compstatin Analogs Driven by Structural Insights. Binding affinity data compiled from multiple studies for illustrative comparison.[3]

Conclusion

The interaction between Compstatin and the C3c fragment of C3 is a paradigm of successful structure-based drug design. The elucidation of the binding site—a novel pocket at the interface of the MG4 and MG5 domains of the C3 β-chain—has provided a complete picture of its steric hindrance mechanism. This detailed molecular knowledge, gained through a combination of X-ray crystallography, SPR, and NMR, has empowered researchers to rationally engineer next-generation inhibitors with thousands-fold improvements in potency and clinical viability. As C3-targeted therapies continue to expand, the foundational understanding of this specific binding interface will remain the cornerstone for future innovation in complement drug discovery.

References

-

Janssen, B.J.C., Halff, E.F., Lambris, J.D., & Gros, P. (2007). Structure of Compstatin in Complex with Complement Component C3c Reveals a New Mechanism of Complement Inhibition. Journal of Biological Chemistry, 282(40), 29241-29247. [Link]

-

Mastellos, D.C., Ricklin, D., & Lambris, J.D. (2021). Compstatins: The dawn of clinical C3-targeted complement inhibition. Trends in Pharmacological Sciences. [Link]

-

Mastellos, D.C., Yancopoulou, D., Kokkinos, P., Huber-Lang, M., Hajishengallis, G., Biglarnia, A.R., Lupu, F., Nilsson, B., Risitano, A.M., Ricklin, D., & Lambris, J.D. (2015). Compstatin: a C3-targeted complement inhibitor reaching its prime for bedside intervention. European Journal of Clinical Investigation, 45(4), 423-440. [Link]

-

Ricklin, D., & Lambris, J.D. (2015). Compstatin: a C3-targeted complement inhibitor reaching its prime for bedside intervention. European Journal of Clinical Investigation, 45(4), 423-440. [Link]

-

RCSB Protein Data Bank. (2007). 2QKI: Human C3c in complex with the inhibitor compstatin. [Link]

-

Janssen, B.J.C., Halff, E.F., Lambris, J.D., & Gros, P. (2007). Structure of compstatin in complex with complement component C3c reveals a new mechanism of complement inhibition. PubMed. [Link]

-

Janssen, B.J.C., Halff, E.F., Lambris, J.D., & Gros, P. (2007). Supplementary Information: Structure of Compstatin in Complex with Complement Component C3c. John D. Lambris, Ph.D. Lab. [Link]

-

Sahu, A., Soulika, A.M., Morikis, D., Spruce, L., Moore, W.T., & Lambris, J.D. (2000). Binding Kinetics, Structure-Activity Relationship, and Biotransformation of the Complement Inhibitor Compstatin. ResearchGate. [Link]

-

Ricklin, D., & Lambris, J.D. (2021). A brief history of the compstatin family of complement C3 inhibitors. John D. Lambris, Ph.D. Lab. [Link]

-

Ricklin, D., Hajishengallis, G., Yang, K., & Lambris, J.D. (2010). Therapeutic control of complement activation at the level of the central component C3. Nature Reviews Immunology. [Link]

-

Sahu, A., Morikis, D., & Lambris, J.D. (2003). Compstatin, a peptide inhibitor of complement, exhibits species-specific binding to complement component C3. Molecular Immunology, 39(9), 557-566. [Link]

-

Patsnap Synapse. (2025). What are the therapeutic candidates targeting C3?. [Link]

-

Ricklin, D., & Lambris, J.D. (2021). Compstatins: the dawn of clinical C3-targeted complement inhibition. Cell. [Link]

-

Mallik, B., Katragadda, M., & Morikis, D. (2018). Virtual Screening of Chemical Compounds for Discovery of Complement C3 Ligands. ACS Omega, 3(6), 6777-6787. [Link]

-

Soulika, A.M., Sahu, A., & Lambris, J.D. (2006). Compstatin inhibits complement activation by binding to the ß-chain of complement factor 3. Molecular Immunology, 43(12), 2023-2029. [Link]

-

Soulika, A.M., Sahu, A., & Lambris, J.D. (2006). Compstatin inhibits complement activation by binding to the beta-chain of complement factor 3. PubMed. [Link]

-

Sahu, A., Soulika, A.M., Morikis, D., Spruce, L., Moore, W.T., & Lambris, J.D. (2000). Binding Kinetics, Structure-Activity Relationship, and Biotransformation of the Complement Inhibitor Compstatin. Journal of Biological Chemistry, 275(32), 24937-24945. [Link]

-

Morikis, D., & Lambris, J.D. (2005). Improvement of the anti-C3 activity of compstatin using rational and combinatorial approaches. Biochemical Society Transactions, 33(Pt 6), 1461-1465. [Link]

-